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Introduction

Diboron dioxide (B202) is a chemical compound of boron and oxygen. Understanding its
fundamental properties is crucial for various research and development applications, including
materials science and as a potential intermediate in chemical synthesis. This technical guide
provides a summary of the key computed properties of diboron dioxide, drawing from
established computational chemistry databases and theoretical studies. While detailed
experimental protocols for its synthesis and characterization are often found within
subscription-based scientific literature, this guide outlines the common experimental techniques
used and presents the available computed data in a structured format.

Computed Properties of Diboron Dioxide

The following tables summarize the key computed properties of diboron dioxide, primarily
sourced from the PubChem and NIST Chemistry WebBook databases. These values are
derived from computational models and provide valuable insights into the molecular
characteristics of B20s2.

Table 1: General and Molecular Properties[1]
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Computational

Property Value
Method/Source
Molecular Weight 53.63 g/mol PubChem 2.2
Exact Mass 54.0084396 Da PubChem 2.2
Molecular Formula B20:2 PubChem 2.2
IUPAC Name oxo(oxoboranyl)borane Lexichem TK 2.7.0
InChl InChI=1S/B202/c3-1-2-4 InChl 1.0.6
MTKRXXSLFWZJTB-
InChiKey InChl 1.0.6
UHFFFAOYSA-N
Canonical SMILES B(=0)B=0 OEChem 2.3.0
CAS Number 13766-28-4 ChemlDplus; EPA DSSTox

ble 2: | Physicochemical ies[1]

Computational

Property Value
Method/Source

Hydrogen Bond Donor Count 0 Cactvs 3.4.8.18
Hydrogen Bond Acceptor

2 Cactvs 3.4.8.18
Count
Rotatable Bond Count 0 Cactvs 3.4.8.18
Topological Polar Surface Area  34.1 A2 Cactvs 3.4.8.18
Heavy Atom Count 4 PubChem
Covalently-Bonded Unit Count 1 PubChem
Complexity 25.0 Cactvs 3.4.8.18

Table 3: Computed Vibrational Frequencies|2]
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Vibrational Mode Frequency (cm™?) Experimental Method

Infrared Spectroscopy (in solid
B-O Stretch (Zu+) 1898.9
Argon)

Infrared Spectroscopy (in solid
Bend (Mu) 213
Argon)

Experimental Methodologies

While the full experimental details for the synthesis and characterization of diboron dioxide

require access to primary research articles, the following methodologies are commonly cited in

the literature.

Synthesis

The synthesis of diboron dioxide often involves high-temperature reactions. One cited method

involves the vaporization of strontium borate (SrB20a4) at temperatures in the range of 1310 to

1442 K. This process generates various vapor species, including B20:.

Characterization

Knudsen-Effusion Mass Spectrometry: This technique is employed to study the vaporization
behavior of compounds at high temperatures. In the context of B203, it has been used to
identify the gaseous species produced during the heating of metal borates. The apparatus
typically consists of a Knudsen cell (an effusion cell) coupled with a mass spectrometer. The
sample is heated in the cell, and the effusing vapor is ionized and analyzed by the mass
spectrometer to determine its composition.

Infrared Spectroscopy: The vibrational modes of diboron dioxide have been studied using
infrared (IR) spectroscopy.[1] In a common experimental setup, the molecule is isolated in an
inert gas matrix, such as solid argon, at low temperatures.[2] This matrix isolation technique
prevents the molecules from aggregating and allows for the measurement of the vibrational
spectrum of individual B202 molecules. The resulting IR spectrum reveals characteristic
absorption bands corresponding to the stretching and bending vibrations of the molecule.

Computational Methods
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The computed properties listed in the tables are typically derived from quantum chemical
calculations. These methods solve the Schrédinger equation for the molecule to predict its
electronic structure and properties. Common levels of theory used for such calculations
include:

e Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate
molecular geometries, vibrational frequencies, and other properties with a good balance of
accuracy and computational cost.

« Ab initio methods: High-level methods such as Mgller-Plesset perturbation theory (e.g., MP2)
and coupled-cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for
thermochemical data, but are computationally more demanding.

The specific software packages used for these computations include Gaussian, GAMESS, and
others. The choice of basis set (e.g., 6-311+G(d,p)) is also a critical parameter that affects the
accuracy of the calculations.

Logical Workflow for Computational Property
Determination

The following diagram illustrates a typical workflow for the computational determination of the
properties of a molecule like diboron dioxide.
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Computational Workflow for Diboron Dioxide Properties
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Caption: A flowchart illustrating the typical computational workflow for determining the

properties of diboron dioxide.
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Theoretical Reaction Pathway: B202 with Hz

A theoretical study has investigated the potential energy surface for the reaction of diboron
dioxide with molecular hydrogen.[3] This type of computational study is crucial for
understanding the reactivity and potential chemical transformations of B202. The diagram
below outlines a proposed reaction mechanism.

Proposed Reaction Pathway of B2O2 with H2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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